molecular formula C18H17N3OS B2987564 (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone CAS No. 873856-47-4

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2987564
CAS No.: 873856-47-4
M. Wt: 323.41
InChI Key: PJKHCSHZORIWQG-UHFFFAOYSA-N
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Description

The compound “(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone” is a heterocyclic molecule featuring a benzothiazole core fused with a pyridine ring and linked to a piperidine moiety via a methanone bridge. This structure combines aromatic and aliphatic heterocycles, which are commonly associated with diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system modulation .

Properties

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-18(21-11-4-1-5-12-21)13-7-6-10-19-16(13)17-20-14-8-2-3-9-15(14)23-17/h2-3,6-10H,1,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKHCSHZORIWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the reaction of 2-aminothiophenol with different esters, such as ethyl cyanoacetate or diethylmalonate, to produce benzothiazole derivatives. These derivatives are then further reacted with pyridine derivatives and piperidine to form the final compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Substitution reactions can occur at various positions on the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents such as bromine or chlorine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzothiazole derivatives.

Scientific Research Applications

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound has shown potential in biological studies, particularly in the development of new drugs.

  • Medicine: : It has been investigated for its anti-inflammatory, anti-proliferative, and anti-tubercular properties.

  • Industry: : Its unique chemical properties make it useful in various industrial applications, such as in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, in anti-inflammatory applications, the compound may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) or lipoxygenase (LOX).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Substitutions

  • Piperazine Derivative: The closely related compound “(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone” (CAS: 1355224-50-8) replaces the piperidine ring with a piperazine group. This substitution introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity, which may alter solubility and target affinity.
  • Alkoxy-Substituted Analogues: Compounds such as 3a and 3d (from ) feature ethoxy or propoxy linkers between the benzothiazole and piperidine groups. For example, 3d exhibits a melting point of 90.1–90.6°C and distinct NMR shifts (δ 7.98 ppm for aromatic protons), suggesting differences in crystallinity and electronic environments .

Pharmacological Activity Comparison

  • Antimicrobial Activity: The patent in describes N-(benzo[d]thiazol-2-yl) acetamide derivatives with potent antibacterial and antitubercular activity.
  • Anticancer Potential: highlights thiazole-anchored pyrazolyl benzoxazoles with antitumor properties. The benzothiazole-pyridine scaffold in the parent compound may similarly interact with cancer-related kinases or apoptosis pathways, though direct evidence is absent in the provided data .

Biological Activity

The compound (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone is a significant molecule in medicinal chemistry, characterized by its unique structural features that confer various biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N3OSC_{18}H_{17}N_{3}OS, and it features a complex arrangement that includes a benzo[d]thiazole ring, a pyridine moiety, and a piperidine structure. These components are known for their bioactivity, making this compound a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing the benzo[d]thiazole moiety exhibit notable antimicrobial properties. A study on structurally diverse benzo[d]thiazole derivatives demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) often in the low micromolar range (1-10 μM) .

Table 1: Antimicrobial Activity of Benzo[d]thiazole Derivatives

CompoundMIC (μM)Activity Type
Compound A2.35Anti-mycobacterial
Compound B7.94Anti-bacterial
Compound C5.00Anti-fungal

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown efficacy in inhibiting cancer cell proliferation through mechanisms such as enzyme inhibition and modulation of signaling pathways involved in tumor growth. For instance, compounds similar to this structure have demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
MDA-MB-231 (Breast)<10
A549 (Lung)<15
HeLa (Cervical)<12

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The benzo[d]thiazole ring is known to interact with various enzymes and receptors, leading to inhibition of their activity. This interaction is crucial for its anticancer effects, where it may inhibit pathways critical for cell survival and proliferation .

Case Studies and Research Findings

  • Antimycobacterial Activity : A study involving derivatives of benzo[d]thiazol-piperazin-methanones revealed promising anti-tubercular activity against Mycobacterium tuberculosis, highlighting the potential of similar structures for developing new treatments against resistant strains .
  • Anticancer Studies : In vitro testing of related compounds indicated that modifications to the piperidine and pyridine rings could enhance cytotoxicity against specific cancer types. For example, certain substitutions led to improved binding affinity to target proteins involved in cancer progression .
  • Antifungal Properties : The compound's effectiveness against fungal pathogens has also been investigated, with results showing significant inhibition of growth in various fungal strains, suggesting its utility in treating fungal infections .

Q & A

What synthetic methodologies are recommended for the preparation of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone, and how are intermediates characterized?

Basic Research Question
The compound can be synthesized via cyclocondensation reactions, leveraging benzothiazole and pyridine precursors. For example, benzo[d]thiazol-2-amines are prepared by reacting 2-benzothiazolyl guanidine with trifluoroalkenones or ethyl acetoacetate derivatives under basic conditions . Key intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity . For piperidine-containing analogs, coupling reactions between carboxylic acid derivatives and piperidine moieties (e.g., via EDC/HOBt activation) are common, with yields optimized by controlling stoichiometry and reaction time .

How can researchers validate the purity and structural identity of this compound in academic settings?

Basic Research Question
Purity is assessed using HPLC with UV detection (e.g., 254 nm), where ≥95% peak area indicates acceptable purity . Structural validation requires 1H^1H-NMR to confirm proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm for benzothiazole-pyridine systems) and 13C^{13}C-NMR to identify carbonyl carbons (~165–170 ppm for methanone groups) . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% deviation .

What in vitro biological assays are suitable for preliminary evaluation of this compound's bioactivity?

Basic Research Question
Common assays include:

  • Enzyme inhibition : Measure IC50_{50} values against kinases or proteases using fluorescence-based or colorimetric substrates.
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to determine EC50_{50}.
  • Receptor binding : Radioligand displacement assays (e.g., for orexin or serotonin receptors) to assess affinity (Ki_i) .
    Dose-response curves (0.1–100 μM) and triplicate replicates are critical for reproducibility .

How can synthetic yields of this compound be optimized, particularly for piperidine-linked derivatives?

Advanced Research Question
Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for pyridine-benzothiazole assembly, achieving yields >70% .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in heterocycle formation .
    Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) effectively separates byproducts .

What structural modifications enhance the compound's target selectivity in receptor antagonism studies?

Advanced Research Question
Structure-activity relationship (SAR) studies suggest:

  • Piperidine substitution : Bulky groups (e.g., 3,4-dimethoxybenzyl) improve orexin receptor antagonism by occupying hydrophobic pockets .
  • Benzothiazole tuning : Electron-withdrawing substituents (e.g., -Cl) enhance π-stacking with aromatic residues in binding sites .
  • Linker flexibility : Ethylene or propylene spacers between pyridine and piperidine increase conformational adaptability, improving binding kinetics .

How should researchers address discrepancies in bioactivity data across different studies?

Advanced Research Question
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for cytotoxicity).
  • Compound degradation : Monitor stability via LC-MS over 24–72h; refrigerate samples to slow decomposition .
  • Cell line heterogeneity : Validate genetic profiles (e.g., p53 status) and passage numbers to ensure consistency .

What analytical challenges arise in quantifying this compound in complex matrices (e.g., wastewater)?

Advanced Research Question
Challenges include:

  • Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from organic pollutants .
  • Detection limits : Employ UPLC-MS/MS with MRM transitions (e.g., m/z 350 → 232 for quantification) to achieve ng/L sensitivity.
  • Degradation artifacts : Spiked recovery experiments (80–120%) validate accuracy in environmental samples .

How can mechanistic studies elucidate the compound's mode of action in cancer models?

Advanced Research Question
Approaches include:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) post-treatment.
  • Proteomics : SILAC labeling to quantify changes in kinase activity or protein phosphorylation.
  • Molecular docking : Simulate binding poses with homology-modeled receptors (e.g., PI3Kγ) using AutoDock Vina .
    Validate hypotheses with CRISPR knockouts (e.g., AKT1) or rescue experiments using overexpression constructs .

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